3-Morpholin-4-ylpyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)7-8(11-2-1-10-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOXIDZMFYBGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 3 Morpholin 4 Ylpyrazine 2 Carboxylic Acid
De Novo Synthetic Routes for Pyrazine-2-carboxylic Acid Scaffolds
The construction of the 3-morpholin-4-ylpyrazine-2-carboxylic acid core is not typically a single-step process but rather a sequential construction of the pyrazine (B50134) ring followed by the introduction of the necessary substituents.
Cyclization Reactions for Pyrazine Ring Formation
The formation of the pyrazine ring is a foundational step in the synthesis of this class of compounds. A common and historical method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation. researchgate.netslideshare.net For instance, the reaction of an α-amino ketone can lead to a dihydropyrazine, which is then oxidized to the aromatic pyrazine. rsc.org More contemporary methods, such as multicomponent reactions, offer efficient pathways to highly substituted pyrazoles and can be adapted for pyrazine synthesis. beilstein-journals.org These reactions often involve the in situ generation of reactive intermediates that undergo cyclocondensation. beilstein-journals.orgresearchgate.net For example, the reaction of diaminomaleonitrile (B72808) with a dicarbonyl compound can yield pyrazine derivatives. researchgate.net
Introduction of Halogen Substituents at Pyrazine Core
To enable the introduction of the morpholine (B109124) moiety at the 3-position, a halogen substituent is typically installed on the pyrazine core to act as a leaving group for subsequent nucleophilic aromatic substitution. The halogenation of pyrazine rings can be challenging due to the electron-deficient nature of the heterocycle. However, methods for the halogenation of carboxylic acids, such as the Hell–Volhard–Zelinski reaction, can be adapted for pyrazine carboxylic acids, often proceeding via an acid halide intermediate. ajchem-a.com Direct halogenation of the pyrazine ring itself can also be achieved under specific conditions. Once a precursor like 3-aminopyrazine-2-carboxylic acid is obtained, it can be converted to a halogenated derivative through diazotization followed by a Sandmeyer-type reaction.
Regioselective Amination and Esterification Procedures
With a halogenated pyrazine-2-carboxylic acid or its ester derivative in hand, the morpholine group can be introduced via a regioselective nucleophilic aromatic substitution (SNAr) reaction. researchgate.netnih.govnih.govmdpi.commdpi.com The electron-withdrawing nature of the pyrazine ring and the carboxylic acid/ester group facilitates the attack of a nucleophile like morpholine at the carbon atom bearing the halogen. The reaction of 2-chloropyrazine (B57796) with morpholine has been shown to proceed, and similar reactivity is expected for 3-halopyrazine-2-carboxylic acid derivatives. researchgate.net The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields. researchgate.net
Esterification of the carboxylic acid is often performed prior to the amination step to protect the carboxylic acid and to improve the solubility of the starting materials. A common method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. google.com For instance, methyl 3-aminopyrazine-2-carboxylate can be prepared from 3-aminopyrazine-2-carboxylic acid using methanol (B129727) and sulfuric acid. lookchem.comgoogle.commanchesterorganics.com
Functionalization and Derivatization of the this compound Core
Once the this compound core is synthesized, it can be further functionalized to generate a library of derivatives with diverse properties.
Carboxylic Acid Group Transformations (e.g., Amide, Ester Formation)
The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters.
Amide Formation: Amide bond formation is a cornerstone of medicinal chemistry. iris-biotech.de A plethora of coupling reagents can be employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. youtube.com Common reagents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net For sterically hindered or electron-deficient amines, more potent coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) may be necessary. iris-biotech.deyoutube.comresearchgate.net For example, substituted pyrazine-2-carboxylic acids have been successfully coupled with various piperazines using propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent. rsc.org An alternative approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. nih.govresearchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Activator/Additive | Notes |
| DCC | N,N′-Dicyclohexylcarbodiimide | HOBt, DMAP | Byproduct (DCU) is poorly soluble. |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | Water-soluble byproduct, easier workup. |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | DIPEA | Highly effective for hindered couplings. |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Base (e.g., Et3N) | Potent but can be toxic. |
| T3P | Propyl phosphonic anhydride | Base (e.g., DIPEA) | Versatile and effective. |
Modifications of the Morpholine Ring System
The morpholine ring itself can be a site for further chemical modification, allowing for the fine-tuning of the molecule's properties. slideshare.netnih.gov
N-Alkylation and N-Acylation: The nitrogen atom of the morpholine ring, being a secondary amine within the final compound, is nucleophilic and can undergo further reactions. However, in the context of this compound, the nitrogen atom is tertiary and thus not amenable to direct alkylation or acylation. Modifications would need to be performed on a morpholine precursor or through a multi-step sequence involving ring opening and re-closure. For instance, N-alkylation of morpholine itself is a common reaction, often achieved with alkyl halides or via reductive amination. acs.orgorganic-chemistry.org N-acylation can be accomplished using acyl chlorides or anhydrides to form N-acylmorpholines. google.comgoogle.com
Ring Opening and Functionalization: More complex modifications can involve the ring opening of the morpholine moiety. beilstein-journals.orgthieme-connect.com Oxidative ring-opening methods have been developed that can cleave the C-C or C-O bonds within the morpholine ring under specific conditions, providing access to linear amino alcohol derivatives that can be further functionalized. beilstein-journals.org
N-Oxide Formation: The tertiary amine of the morpholine ring can be oxidized to form an N-oxide. asianpubs.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). acs.orggoogle.com The resulting N-oxides have altered physicochemical properties, such as increased polarity and water solubility, which can be advantageous in certain applications. lookchem.comasianpubs.org
Substitution Reactions on the Pyrazine Moiety
The pyrazine ring in this compound is inherently electron-deficient, which dictates its reactivity towards nucleophilic substitution reactions. The presence of the electron-donating morpholine group and the electron-withdrawing carboxylic acid group at positions 3 and 2, respectively, further influences the regioselectivity of these transformations.
While direct substitution on the this compound core is not extensively documented in readily available literature, the reactivity of analogous pyrazine systems provides valuable insights. Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of halopyrazines. For instance, the synthesis of this compound itself often proceeds via the displacement of a halogen atom (typically chlorine or bromine) at the C-3 position of a pyrazine-2-carboxylic acid derivative by morpholine. This reaction is a classic example of an SNAr process, where the electron-withdrawing nature of the pyrazine ring and the carboxylic acid group facilitates the attack of the nucleophilic morpholine.
Further substitution reactions on the pyrazine ring of this compound would likely target the remaining C-H bonds at positions 5 and 6. However, direct C-H functionalization often requires harsh conditions or the use of activating groups. Electrophilic substitution on the pyrazine ring is generally difficult due to its electron-deficient character and is not a common transformation for this class of compounds.
Research on related 3-aminopyrazine-2-carboxamides has shown that the pyrazine ring can undergo further modifications. For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various amines yields a series of 3-aminopyrazine-2-carboxamides snnu.edu.cnrsc.org. This highlights the susceptibility of a halogenated precursor to nucleophilic displacement, a reaction type that is fundamental to the synthesis of the title compound.
Catalytic Methodologies in this compound Synthesis and Modification
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis and functionalization of heterocyclic compounds, including pyrazine derivatives. These methodologies offer efficient and selective routes to novel analogues of this compound.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation on pyrazine rings. While specific applications to this compound are not extensively detailed, the principles can be extrapolated from studies on similar heterocyclic systems. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for introducing aryl or heteroaryl substituents onto a pyrazine core. A precursor such as a 3-morpholinyl-5-halopyrazine-2-carboxylic acid ester could potentially undergo Suzuki coupling to introduce a variety of substituents at the C-5 position.
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that could be employed to introduce diverse amino functionalities onto the pyrazine ring. Starting from a halogenated 3-morpholinopyrazine-2-carboxylic acid derivative, this reaction would allow for the synthesis of a wide range of N-substituted analogues.
More recently, catalytic C-H activation has emerged as a highly atom-economical strategy for the functionalization of heterocycles. This approach allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. Palladium, rhodium, and ruthenium catalysts have been shown to be effective for the C-H functionalization of various nitrogen-containing heterocycles. The application of these methods to this compound or its derivatives could provide direct access to functionalized products at the C-5 and C-6 positions, offering a more streamlined synthetic route compared to traditional cross-coupling strategies.
The synthesis of pyrazine-2-carboxylic acid derivatives can also be achieved through catalytic methods. For example, the condensation of substituted pyrazine-2-carboxylic acid chlorides with anilines can be facilitated to produce various amides rsc.orgresearchgate.netorganic-chemistry.org. While not directly a catalytic cycle for the core synthesis, it showcases the use of reagents to promote key bond formations in the derivatization of the parent acid.
Below is a table summarizing potential catalytic reactions for the modification of a this compound scaffold, based on established methodologies for related heterocyclic systems.
| Catalytic Reaction | Precursor Substrate (Example) | Reagents & Catalyst | Potential Product |
| Suzuki-Miyaura Coupling | Methyl 5-bromo-3-morpholinopyrazine-2-carboxylate | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Methyl 5-aryl-3-morpholinopyrazine-2-carboxylate |
| Buchwald-Hartwig Amination | Methyl 5-bromo-3-morpholinopyrazine-2-carboxylate | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | Methyl 5-(substituted amino)-3-morpholinopyrazine-2-carboxylate |
| Heck Coupling | Methyl 5-bromo-3-morpholinopyrazine-2-carboxylate | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | Methyl 5-alkenyl-3-morpholinopyrazine-2-carboxylate |
| Sonogashira Coupling | Methyl 5-bromo-3-morpholinopyrazine-2-carboxylate | Terminal alkyne, Pd/Cu catalyst | Methyl 5-alkynyl-3-morpholinopyrazine-2-carboxylate |
| C-H Arylation | This compound | Aryl halide, Pd catalyst, Directing Group (if needed) | 5-Aryl-3-morpholin-4-ylpyrazine-2-carboxylic acid |
Mechanistic Elucidation of 3 Morpholin 4 Ylpyrazine 2 Carboxylic Acid S Biological Action
Insights from Target-Based Drug Discovery Approaches
While the broader pyrazine (B50134) scaffold is of interest in drug discovery, there are no specific target-based discovery campaigns reported in the literature that feature 3-Morpholin-4-ylpyrazine-2-carboxylic acid as a lead or optimized compound.
Structure Activity Relationship Sar and Chemoinformatic Analysis of 3 Morpholin 4 Ylpyrazine 2 Carboxylic Acid Derivatives
Influence of Morpholine (B109124) Ring Modifications
The morpholine moiety is considered a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their physicochemical and pharmacokinetic properties. nih.govresearchgate.net
Substitutions on the morpholine ring can introduce chiral centers, making stereochemistry a critical factor for biological activity. nih.gov Biological systems, being inherently chiral, often interact differently with the enantiomers of a drug. mdpi.com One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects. mdpi.com
For derivatives of 3-Morpholin-4-ylpyrazine-2-carboxylic acid, introducing substituents at positions 2, 3, 5, or 6 of the morpholine ring would create stereoisomers. The specific three-dimensional arrangement of these substituents would dictate the molecule's ability to fit into a chiral binding pocket of a protein target. nih.gov Studies on various chiral morpholine-containing compounds have consistently shown that stereochemistry is a key driver of potency and pharmacological action. nih.gov Therefore, for any chiral derivative, the synthesis of single enantiomers and the evaluation of their individual activities are essential to optimize therapeutic potential and ensure a clean pharmacological profile.
The morpholine ring system can be modified through bioisosteric replacement to fine-tune a compound's properties. Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties in a chemical compound. estranky.sknih.gov Altering the morpholine ring can impact a molecule's polarity, lipophilicity, metabolic stability, and hydrogen bonding capacity. enamine.net
One of the most common bioisosteric replacements for morpholine is thiomorpholine (B91149), where the ring oxygen is replaced by a sulfur atom. jchemrev.comjchemrev.comresearchgate.net This substitution generally increases the compound's lipophilicity. mdpi.com The sulfur atom can also serve as a "soft spot" for metabolism, as it can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which can be a strategy to control the drug's metabolic fate. mdpi.com In one study comparing antimycobacterial agents, a morpholine analogue exhibited better potency than its corresponding thiomorpholine analogue, highlighting that such substitutions can have significant effects on activity. jchemrev.com Other bioisosteres like piperidine (B6355638) and piperazine (B1678402) can also be considered, each imparting distinct properties.
| Ring System | Key Structural Difference | Impact on Physicochemical Properties | Potential Pharmacological Consequences |
|---|---|---|---|
| Morpholine | Contains an ether oxygen (O). | Polar, hydrophilic, acts as H-bond acceptor. Confers good solubility. sci-hub.se | Often improves pharmacokinetic profile. nih.gov |
| Thiomorpholine | Oxygen replaced by Sulfur (S). | Less polar and more lipophilic than morpholine. mdpi.com | Can alter binding interactions and introduces a site for metabolic oxidation (sulfoxidation). mdpi.com |
| Piperidine | Oxygen replaced by a methylene (B1212753) group (CH₂). | More lipophilic and typically more basic than morpholine. cambridgemedchemconsulting.com | Loss of H-bond accepting ether oxygen; increased basicity can alter target interactions and tissue distribution. |
| Piperazine | Oxygen replaced by a secondary amine (NH). | Introduces a second basic nitrogen, significantly increasing polarity and H-bonding capacity (donor and acceptor). | Can profoundly change solubility and pKa; provides an additional point for substitution to explore new SAR. cambridgemedchemconsulting.com |
Linker Region Modifications and Their Pharmacological Consequences
In the parent compound, this compound, the pyrazine (B50134) and morpholine rings are directly connected. However, derivatives can be synthesized where a linker is inserted between the pyrazine C3 atom and the morpholine nitrogen. The nature, length, and rigidity of this linker region can have profound pharmacological consequences.
Linker Length: Extending the length of an alkyl chain linker can increase flexibility, allowing the molecule to adopt different conformations to better fit a binding site. However, excessive length may introduce an entropic penalty upon binding, reducing affinity.
Linker Rigidity: Introducing rigid elements into the linker, such as double bonds or small rings, can lock the molecule into a more defined, and potentially more active, conformation. This can enhance binding affinity by reducing the entropic cost of binding.
Linker Composition: The atoms within the linker influence its properties. For example, incorporating amide or ether functionalities can introduce hydrogen bonding capabilities, potentially forming new, favorable interactions with the target protein and improving properties like solubility. mdpi.com
Ultimately, the optimal linker is one that positions the pyrazine and morpholine pharmacophores in the ideal orientation for productive interaction with the biological target, without introducing unfavorable steric or electronic properties.
Comparative Analysis with Structurally Related Pyrazine and Morpholine Scaffolds
Pyrazinoic Acid Analogs
Pyrazinoic acid (POA) is the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (B1679903) (PZA). digitellinc.comresearchgate.net POA targets the PanD enzyme, a critical component in the coenzyme A biosynthetic pathway of Mycobacterium tuberculosis (Mtb). digitellinc.comnih.gov Structure-activity relationship studies on POA analogs reveal several key features necessary for its antimycobacterial activity, providing a valuable framework for comparison with this compound.
The core pyrazine ring and the carboxylic acid at position 2 are considered essential for activity. nih.gov Modifications to these core elements, such as replacing the pyrazine with other aromatic rings (e.g., pyridine (B92270), pyridazine, pyrimidine) or substituting the carboxylic acid with bioisosteres, generally lead to a significant loss of potency. digitellinc.comnih.gov This underscores the importance of the specific arrangement of heteroatoms in the pyrazine ring for target binding. nih.gov
Substitutions on the pyrazine ring, however, have shown promise in enhancing potency. Specifically, the introduction of alkylamino groups at the 3- and 5-positions of the POA scaffold has resulted in analogs that are 5 to 10 times more potent than POA itself. digitellinc.comnih.gov This finding is directly relevant to this compound, where a morpholine ring (a cyclic secondary amine) is substituted at the 3-position. This substitution can be hypothesized to influence the molecule's electronic properties and steric profile, potentially enhancing its binding affinity to its biological target in a manner similar to the potent alkylamino-POA analogs.
| Compound/Analog Series | Structural Modification vs. Pyrazinoic Acid | Key SAR Finding | Reference |
|---|---|---|---|
| Pyrazinoic Acid (POA) | Parent Compound | Baseline activity; targets PanD enzyme. | digitellinc.comnih.gov |
| Ring Isosteres | Pyrazine ring replaced with pyridine, pyridazine, etc. | Activity is significantly reduced or obliterated. | nih.gov |
| Carboxylic Acid Bioisosteres | -COOH group replaced with other acidic functionalities. | The carboxylic acid moiety is essential for activity. | digitellinc.comnih.gov |
| 3- and 5-Alkylamino-POA Analogs | Addition of alkylamino groups at C3 and C5. | Potency increased by 5- to 10-fold compared to POA. | nih.gov |
Pyrazinamide Derivatives
Pyrazinamide (PZA) is a prodrug that is converted to POA by the pyrazinamidase enzyme within Mtb. researchgate.net Consequently, SAR studies on PZA derivatives often focus on modifications that could enhance cell penetration, improve activation, or bypass resistance mechanisms, which are commonly caused by mutations in the pyrazinamidase enzyme. digitellinc.comresearchgate.net The primary structural difference between PZA and POA is the carboxamide group at position 2 in PZA versus the carboxylic acid in POA.
The pyrazine ring is essential for the activity of PZA derivatives. docsity.com Modifications often involve the amide moiety, where the hydrogen atoms are substituted with various alkyl chains or ring structures. nih.gov For instance, studies have involved synthesizing derivatives by modifying the amide with alkyl chains, six-membered rings (like piperidine or morpholine), and through bioisosteric replacement. nih.govresearchgate.net The goal of these modifications is often to improve the physicochemical properties of the compound while retaining its ability to be recognized by the activating enzyme or to confer direct activity.
The structure of this compound can be viewed in the context of these PZA derivatives. While it possesses a carboxylic acid like POA, its 3-position substitution is a feature explored in POA analog studies. Comparing it to a hypothetical "3-morpholinyl-pyrazinamide" highlights the critical difference between a carboxylic acid and a carboxamide at the 2-position. The carboxylic acid is the active form against PanD, suggesting that this compound would not require enzymatic activation in the same way as PZA, potentially offering an advantage against PZA-resistant strains of Mtb. researchgate.net
| Compound/Analog Series | Structural Modification vs. Pyrazinamide | Key SAR Finding | Reference |
|---|---|---|---|
| Pyrazinamide (PZA) | Parent Compound | Prodrug requiring conversion to POA; pyrazine ring is essential. | researchgate.netdocsity.com |
| N-Alkyl Pyrazinamide Derivatives | Substitution on the amide nitrogen with alkyl chains. | Modifies physicochemical properties; activity is variable. | nih.gov |
| N-Cyclic Pyrazinamide Derivatives | Substitution on the amide nitrogen with cyclic moieties (e.g., morpholine). | Can influence cell permeability and target interaction. | researchgate.netresearchgate.net |
| Bioisosteric Amide Replacements | The -CONH₂ group is replaced with other functional groups. | Activity is highly dependent on the nature of the replacement. | nih.gov |
Isomeric Morpholinyl-Pyrazinecarboxylic Acids
The specific placement of substituents on the pyrazine ring is critical for biological activity. Analyzing isomers of this compound, where the morpholine and carboxylic acid groups are at different positions, can illuminate the steric and electronic requirements for target interaction. For example, comparing the 3-morpholinyl isomer with the 5-morpholinyl or 6-morpholinyl isomers can reveal which positions are favorable for substitution.
Direct, extensive comparative studies on the biological activities of all possible isomers of morpholinyl-pyrazinecarboxylic acid are not widely available in the literature. However, general principles of pyrazine chemistry and SAR from related scaffolds can be applied. The electronic properties of the pyrazine ring are not uniform; the carbon atoms have different electron densities, which affects their reactivity and interaction with biological macromolecules. The relative positions of the electron-withdrawing carboxylic acid group and the electron-donating morpholine group will significantly alter the dipole moment and electrostatic potential of the molecule.
For instance, in 6-(4-Morpholinyl)pyrazine-2-carboxylic acid , the morpholine group is para to the carboxylic acid, allowing for strong electronic resonance through the ring. chemscene.com In contrast, the ortho-positioning in This compound may lead to intramolecular hydrogen bonding or steric hindrance between the two substituents, affecting the molecule's conformation and how it presents itself to a target binding site. These conformational differences can be critical for activity. Studies on other substituted heterocyclic rings, such as pyridines, have shown that isomerism profoundly impacts pharmacological effects and target selectivity. nih.gov
| Compound | Isomeric Position | Potential SAR Implication | Reference |
|---|---|---|---|
| This compound | Ortho (C2-COOH, C3-Morpholine) | Potential for intramolecular interactions (H-bonding, steric hindrance) affecting conformation and binding. | - |
| 5-Morpholinylpyrazine-2-carboxylic acid | Meta (C2-COOH, C5-Morpholine) | Different electronic distribution and steric profile compared to the 3-substituted isomer. May alter target affinity. | - |
| 6-Morpholinylpyrazine-2-carboxylic acid | Para (C2-COOH, C6-Morpholine) | Allows for direct electronic resonance between the donor (morpholine) and acceptor (carboxyl) groups across the ring. | chemscene.com |
| 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid | Structural Isomer | Features a morpholine amide at C3 instead of a direct C-N bond, significantly changing its chemical nature and potential targets. | uni.lu |
Advanced Computational and in Silico Methodologies Applied to 3 Morpholin 4 Ylpyrazine 2 Carboxylic Acid Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjlbpcs.comresearchgate.net It is frequently employed in structure-based drug design to model the interaction between a small molecule ligand, such as 3-Morpholin-4-ylpyrazine-2-carboxylic acid, and its protein target at an atomic level. researchgate.net By simulating the binding process, researchers can gain insights into the binding affinity, mode of interaction, and the fundamental biochemical processes involved. researchgate.net
Studies on related pyrazine-2-carboxylic acid derivatives have utilized molecular docking to explore their binding interactions with various protein targets, such as the Mycobacterium tuberculosis InhA protein and GlcN-6-P synthase. researchgate.netresearchgate.netrjpbcs.com These simulations typically calculate a docking score, which estimates the binding affinity; a lower score often indicates a more favorable binding interaction. rjlbpcs.comresearchgate.net For example, docking studies of pyrazine-based heterocycles against bacterial enzymes have identified compounds with high binding affinities, suggesting their potential as effective antibacterial agents. nih.gov
A primary goal of molecular docking is to predict how a ligand binds within the active site of a biological receptor. nih.gov These predictions detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net For instance, simulations involving pyrazine-2-carboxylic acid derivatives have shown key hydrogen bonding and π-π interactions that are crucial for their inhibitory activity. researchgate.net Similarly, studies on other morpholine-containing compounds have identified interactions with specific residues like SER237, GLN, and HIS in the active site of their target enzymes. rjlbpcs.com
In the context of this compound, docking simulations would predict how the morpholine (B109124) ring, the pyrazine (B50134) core, and the carboxylic acid group orient themselves within a target's binding pocket. The oxygen and nitrogen atoms in the morpholine ring, along with the carboxylic acid group, are potential hydrogen bond donors and acceptors, which could form strong interactions with the protein, anchoring the molecule in the active site.
| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Bacterial DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bond |
| Arg76 | Electrostatic | ||
| Val120 | Hydrophobic | ||
| Human Kinase XYZ | -7.9 | Lys45, Glu62 | Hydrogen Bond |
| Phe140 | π-π Stacking | ||
| Leu135 | Hydrophobic |
This table presents hypothetical molecular docking results for this compound to illustrate the type of data generated from such simulations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Within a biological receptor, a ligand must adopt a specific conformation, often referred to as the bioactive conformation, to bind effectively. Computational methods can explore the potential conformations of a flexible molecule like this compound to understand its behavior upon binding. nih.gov
Pharmacokinetic and Drug-Likeness Predictions
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. dntb.gov.ua These predictions help in the early-stage evaluation of a compound's pharmacokinetic profile and its potential to be developed into a safe and effective drug. mdpi.com Web-based platforms like SwissADME and pkCSM are commonly used to calculate these properties from a molecule's structure. mdpi.comnih.gov
ADMET profiling provides a comprehensive set of predicted parameters related to a molecule's journey through the body. For this compound, these predictions would cover aspects like its gastrointestinal absorption, ability to cross the blood-brain barrier, interaction with metabolic enzymes (e.g., Cytochrome P450 family), and potential toxicity. mdpi.comnih.gov Properties such as water solubility, lipophilicity (logP), and topological polar surface area (TPSA) are key determinants of a compound's pharmacokinetic behavior. semanticscholar.orgresearchgate.net
| Property | Parameter | Predicted Value | Interpretation |
| Absorption | Water Solubility | -3.5 (log mol/L) | Moderately Soluble |
| Caco-2 Permeability | 0.8 (log Papp) | Moderately Permeable | |
| Intestinal Absorption | > 80% | High | |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux | |
| Distribution | VDss (human) | -0.15 (log L/kg) | Low distribution into tissues |
| Blood-Brain Barrier Permeability | -2.5 (log BB) | Unlikely to cross BBB | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |
| Excretion | Total Clearance | 0.5 (log ml/min/kg) | Moderate clearance rate |
| Toxicity | AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
This table provides a representative in silico ADMET profile for a compound like this compound, based on methodologies from predictive models. nih.gov
Oral bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical parameter for orally administered therapeutics. In silico models can predict a compound's potential for good oral bioavailability based on its physicochemical properties. nih.gov For instance, parameters like the topological polar surface area (TPSA) are often correlated with oral bioavailability; a TPSA value below 140 Ų is generally considered favorable. researchgate.net
The carboxylic acid group in this compound can influence its solubility and absorption. nih.gov While carboxylic acids can sometimes limit passive diffusion across biological membranes, they can also enhance water solubility. researchgate.net Computational analysis of these properties, as part of the ADMET profile, provides an early indication of the compound's potential bioavailability and highlights possible challenges that may need to be addressed through chemical modification. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rjlbpcs.com By analyzing how changes in the molecular structure affect activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. semanticscholar.orgnih.gov
To build a QSAR model for analogs of this compound, a set of related compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), are then used to create a predictive model. semanticscholar.org The resulting model can guide the design of new derivatives with potentially improved activity.
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and ability to participate in charge-transfer interactions. semanticscholar.org |
| Dipole Moment | Influences polarity and interactions with the biological target. semanticscholar.org | |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and bioavailability. semanticscholar.org |
| Number of Rotatable Bonds | Relates to conformational flexibility and binding entropy. semanticscholar.org | |
| Steric | Molecular Weight | Influences overall size and fit within a binding pocket. |
| Molar Refractivity | Describes the volume and polarizability of the molecule. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane transport and solubility. |
This table lists key molecular descriptors commonly used in QSAR studies of pyrazine derivatives and their general relevance. semanticscholar.org
Chemoinformatics-Driven Scaffold Exploration and Lead Optimization
Chemoinformatics plays a pivotal role in modern drug discovery by accelerating the identification and refinement of promising lead compounds. In the context of this compound, these computational methodologies are instrumental for exploring novel chemical scaffolds and optimizing lead candidates to enhance their therapeutic potential. By leveraging in silico tools, researchers can navigate vast chemical spaces, predict molecular properties, and design derivatives with improved efficacy and pharmacokinetic profiles.
Scaffold Hopping Strategies
Scaffold hopping is a computational technique employed to identify isosteric replacements for a core molecular structure while preserving its essential binding interactions with a biological target. nih.govmdpi.com This strategy is particularly valuable for discovering novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties, and exploring new chemical space. mdpi.com For a lead compound like this compound, scaffold hopping algorithms can suggest alternative heterocyclic systems to replace the pyrazine core or different cyclic amines to substitute the morpholine ring.
These algorithms typically operate on principles of 3D shape similarity, pharmacophore matching, or fragment replacement. A pharmacophore model for this compound would define the crucial chemical features required for its biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic regions. By screening virtual libraries for compounds that match this pharmacophore but possess a different core scaffold, novel chemotypes can be identified.
For instance, a virtual screen might identify a pyridine (B92270) or a triazine core as a viable replacement for the pyrazine ring, maintaining the relative orientation of the carboxylic acid and the morpholine substituent. The following table illustrates hypothetical alternative scaffolds that could be identified through such a chemoinformatic approach.
| Original Scaffold | Potential Alternative Scaffolds | Rationale for Selection |
| Pyrazine | Pyridine, Pyrimidine (B1678525), Triazine | Bioisosteric replacements that maintain aromaticity and key substituent vectors. |
| Morpholine | Piperidine (B6355638), Thiomorpholine (B91149), Piperazine (B1678402) | Modifications to explore changes in polarity, hydrogen bonding capacity, and metabolic stability. |
Lead Optimization through Computational Modeling
Once a promising scaffold is established, lead optimization focuses on fine-tuning the molecular structure to maximize potency and selectivity while ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties. Chemoinformatic tools are central to this iterative process.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the impact of various substitutions on the morpholine or pyrazine rings on its target affinity. Descriptors used in such models often include electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobicity (e.g., logP).
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net For this compound, docking studies can elucidate the key amino acid residues it interacts with, providing a structural basis for its activity. nih.gov This information is invaluable for designing modifications that enhance binding affinity. For example, if docking reveals a nearby hydrophobic pocket, adding a lipophilic group to the morpholine ring could increase potency.
The table below presents hypothetical data from a lead optimization campaign, demonstrating how computational predictions can guide the synthesis of new analogs.
| Compound ID | Modification | Predicted Affinity (nM) | Predicted Oral Bioavailability (%) | Rationale for Modification |
| Lead-001 | (Parent) this compound | 150 | 45 | Starting point |
| LO-002 | 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid | 125 | 50 | Increase lipophilicity |
| LO-003 | 3-(4-Fluoromorpholin-4-yl)pyrazine-2-carboxylic acid | 98 | 48 | Introduce halogen bond interaction |
| LO-004 | 5-Chloro-3-morpholin-4-ylpyrazine-2-carboxylic acid | 75 | 55 | Enhance binding in hydrophobic pocket |
These in silico approaches significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources in the drug discovery pipeline. nih.gov The integration of chemoinformatics in the research of this compound and its analogs is a powerful strategy to accelerate the development of new therapeutic agents.
Future Directions and Emerging Research Avenues for 3 Morpholin 4 Ylpyrazine 2 Carboxylic Acid
Development of Novel Therapeutic Agents
The inherent structural features of 3-Morpholin-4-ylpyrazine-2-carboxylic acid make it a promising starting point for the development of new therapeutic agents. The pyrazine (B50134) ring is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-tuberculosis agent pyrazinamide (B1679903) and the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin. researchgate.netsemanticscholar.org The presence of the morpholine (B109124) ring can enhance aqueous solubility and metabolic stability, while the carboxylic acid group provides a convenient handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. researchgate.net
Future research in this area will likely focus on the synthesis and biological evaluation of a diverse library of derivatives. By modifying the substituents on the pyrazine and morpholine rings, and by converting the carboxylic acid to various amides, esters, and other functional groups, it may be possible to target a wide range of biological entities. For instance, derivatives of pyrazine-2-carboxylic acid have been investigated for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. nih.gov
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Exploration |
| Oncology | Kinases, Deacetylases | The pyrazine scaffold is present in several kinase inhibitors. |
| Infectious Diseases | Bacterial and Fungal Enzymes | Pyrazine derivatives have shown antimicrobial and antifungal properties. rjpbcs.com |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Heterocyclic compounds are known to interact with neurological targets. nih.gov |
| Metabolic Disorders | DPP-4, Glucokinase | The structural similarity to existing diabetes medications warrants investigation. |
Application in Chemical Biology Tools and Probes
The development of chemical probes is crucial for dissecting complex biological processes. The this compound scaffold can be readily adapted for the creation of such tools. The carboxylic acid functionality serves as a prime site for the attachment of reporter tags, such as fluorophores, biotin, or photo-affinity labels, without significantly altering the core structure's interaction with its biological target.
Future endeavors in this domain could involve the design and synthesis of probes to identify novel protein targets of this chemical class. For example, an alkyne or azide (B81097) handle could be incorporated into the molecule, allowing for its use in bioorthogonal "click" chemistry reactions to visualize and isolate its binding partners in cells or lysates. Furthermore, by immobilizing the compound on a solid support, it could be employed in affinity chromatography experiments to pull down and identify its interacting proteins.
Integration with Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step, thereby accelerating the drug discovery process. rsc.org The structure of this compound lends itself to retrosynthetic disconnection into simpler building blocks that could potentially be assembled via an MCR.
Future research could explore the development of a novel MCR to synthesize the this compound core or its derivatives. For instance, a reaction could be envisioned that combines a 1,2-dicarbonyl compound, an aminating agent (such as morpholine), a source of cyanide, and a component to install the carboxylic acid precursor. The successful development of such a strategy would not only streamline the synthesis of this scaffold but also facilitate the rapid generation of a library of analogs for biological screening. The mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals has been reported, suggesting the potential for solid-state synthetic approaches as well. rsc.org
Exploration of Polypharmacological Profiles
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases. The combination of a hydrogen bond-accepting pyrazine ring, a flexible morpholine group, and a hydrogen bond-donating/accepting carboxylic acid in this compound suggests the potential for interactions with a variety of protein binding sites.
Future investigations should aim to elucidate the polypharmacological profile of this compound and its derivatives. This could be achieved through a combination of computational and experimental approaches. In silico screening against a panel of known drug targets could predict potential off-target activities. Subsequently, in vitro promiscuity screening assays, such as broad-based kinase panels or receptor binding assays, could experimentally validate these predictions. A deeper understanding of the polypharmacology of this scaffold could lead to the development of multi-target drugs with enhanced efficacy or novel therapeutic applications. The diverse pharmacological activities of pyrazine-containing molecules, including antitumor, anticonvulsant, and antidepressant effects, highlight the potential for broad bioactivity. researchgate.netsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Morpholin-4-ylpyrazine-2-carboxylic acid?
- Methodology : A common approach involves multi-step functional group transformations. For example, starting from a pyrazine-carboxamide precursor, chlorination with phosphorus oxychloride replaces hydroxyl groups, followed by nucleophilic substitution with morpholine. Hydrolysis of intermediates (e.g., nitriles or esters) yields the carboxylic acid moiety. Reaction optimization may require inert atmospheres and controlled temperatures (40–100°C) to suppress side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (≥98% as per industrial standards) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrazine carbons at δ 150–160 ppm) and FT-IR (carboxylic acid C=O stretch at ~1700 cm) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : The compound is hygroscopic and sensitive to moisture (>0.5% moisture accelerates degradation). Store under nitrogen at –20°C in amber vials. Monitor stability via periodic HPLC analysis and Karl Fischer titration for water content .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Methodology :
- Catalyst Screening : Test palladium/copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus toluene for cyclization efficiency. DMF often enhances reaction rates but may complicate purification .
- Scale-Up Protocols : Use flow chemistry for exothermic steps (e.g., chlorination) to improve heat dissipation and safety .
Q. How do structural modifications to the morpholine or pyrazine rings affect bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing morpholine with piperazine or varying pyrazine substituents). Evaluate biological activity (e.g., antimicrobial assays) and correlate with computational docking (e.g., binding to bacterial dihydrofolate reductase) .
- 3D-QSAR Modeling : Use Schrödinger Suite or MOE to identify pharmacophoric features (e.g., hydrogen bond acceptors at the pyrazine ring) critical for target engagement .
Q. What advanced analytical techniques resolve contradictions in reported spectral data?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with <2 ppm error to distinguish from isomers (e.g., 6-morpholinopyrazine-2-carboxylic acid, CAS 40262-73-5) .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structure, particularly if polymorphism is suspected .
Q. How can mechanistic insights into oxidation/reduction pathways inform derivative design?
- Methodology :
- Electrochemical Analysis : Use cyclic voltammetry to identify redox potentials (e.g., oxidation of morpholine’s tertiary amine at +0.8 V vs. Ag/AgCl) .
- Trapping Intermediates : Quench reactions at timed intervals and analyze intermediates via LC-MS to map reaction pathways (e.g., ketone formation during oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
